N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide
Overview
Description
N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a complex organic compound that features a thiazole ring, a benzamide group, and multiple methoxy and carbamoyl substituents
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to have a wide range of biological activities, including antibacterial, antitubercular, and anticancer activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
For instance, some thiazole derivatives inhibit the growth of bacteria or cancer cells .
Biochemical Pathways
For instance, some thiazole derivatives have been reported to inhibit DNA gyrase B, a key enzyme involved in DNA replication in bacteria .
Result of Action
Given the reported biological activities of thiazole derivatives, the compound could potentially inhibit the growth of bacteria or cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide typically involves multi-step organic reactions
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Methoxylation: The methoxy groups are typically introduced via methylation reactions using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbamoyl group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide
- N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamide
Uniqueness
N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and carbamoyl groups enhances its solubility and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-27-15-6-4-13(5-7-15)20(26)24-21-22-14(12-30-21)10-19(25)23-17-11-16(28-2)8-9-18(17)29-3/h4-9,11-12H,10H2,1-3H3,(H,23,25)(H,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWUAUIFZCEVAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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